molecular formula C6H13NO2 B1279723 D-Alanine isopropyl ester CAS No. 79487-89-1

D-Alanine isopropyl ester

Cat. No.: B1279723
CAS No.: 79487-89-1
M. Wt: 131.17 g/mol
InChI Key: QDQVXVRZVCTVHE-RXMQYKEDSA-N
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Description

D-Alanine isopropyl ester: is a chiral compound derived from D-Alanine, an amino acid. It is commonly used in the synthesis of various pharmaceutical intermediates and has applications in medicinal chemistry. The compound is typically found as a hydrochloride salt, which enhances its stability and solubility.

Scientific Research Applications

Chemistry: D-Alanine isopropyl ester is used as a chiral reagent in the synthesis of nucleotide prodrugs, such as those used for the treatment of hepatitis C . It is also employed in the preparation of synthetic sweeteners.

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It plays a role in the development of antiviral drugs and other therapeutic agents.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals. It is also utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for D-Alanine isopropyl ester indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapours, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

D-Alanine isopropyl ester primarily targets enzymes such as Thermolysin and D-alanyl-D-alanine carboxypeptidase . These enzymes play a crucial role in bacterial physiology, particularly in the synthesis of the peptidoglycan layer of the bacterial cell wall .

Mode of Action

The mode of action of this compound involves its interaction with these target enzymes. As an ester, it undergoes hydrolysis, a reaction catalyzed by these enzymes, resulting in the release of D-Alanine . D-Alanine is a key constituent of the peptidoglycan layer in bacteria, contributing to the structural integrity of the bacterial cell wall .

Biochemical Pathways

This compound affects the biochemical pathways involved in bacterial cell wall synthesis. The hydrolysis of the ester leads to the production of D-Alanine, which is incorporated into the peptidoglycan layer of the bacterial cell wall . This process is part of a larger biochemical pathway known as the shikimate pathway, which is essential for the biosynthesis of aromatic compounds in bacteria .

Result of Action

The hydrolysis of this compound and the subsequent incorporation of D-Alanine into the peptidoglycan layer can have significant effects at the molecular and cellular levels. It can influence the structural integrity of the bacterial cell wall, potentially affecting bacterial growth and viability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of ester hydrolysis can be affected by factors such as pH and temperature . Additionally, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability .

Biochemical Analysis

Biochemical Properties

D-Alanine isopropyl ester plays a significant role in biochemical reactions, particularly in the synthesis of nucleotide prodrugs and synthetic sweeteners . It interacts with various enzymes and proteins, including alanine racemase and D-amino acid oxidase. Alanine racemase catalyzes the conversion of L-alanine to D-alanine, while D-amino acid oxidase is involved in the oxidative deamination of D-alanine. These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in cell signaling and neuroprotection . Additionally, it has been observed to protect tubular epithelial cells from hypoxia-related injury by inhibiting reactive oxygen species production and improving mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules and enzymes. It binds to NMDA receptors, leading to the activation of signaling pathways that protect cells from oxidative stress . Furthermore, this compound can undergo reductive amination, a process where it forms an imine with an aldehyde or ketone, which is then reduced to an amine . This reaction is essential for the synthesis of various compounds and contributes to the compound’s biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions . Long-term studies have shown that this compound can have sustained protective effects on cellular function, particularly in models of acute kidney injury . These temporal effects are important for understanding the compound’s potential therapeutic applications and stability in various experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have protective effects on kidney function and reduce oxidative stress . At higher doses, it may exhibit toxic effects, including potential damage to cellular structures and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and nucleotide synthesis . It interacts with enzymes such as alanine racemase and D-amino acid oxidase, which play key roles in the metabolism of D-alanine. These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its activity and effectiveness in various biological processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function . It may be directed to particular organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its role in cellular metabolism and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Alanine isopropyl ester can be synthesized through the esterification of D-Alanine with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the reaction of D-Alanine with isopropanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through distillation or crystallization. The use of triphosgene for ring closure followed by ring opening with isopropanol under acidic conditions is another method employed in industrial production .

Chemical Reactions Analysis

Types of Reactions: D-Alanine isopropyl ester undergoes various chemical reactions, including hydrolysis, esterification, and transesterification. It can also participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: The ester can be hydrolyzed using aqueous acid or base to yield D-Alanine and isopropanol.

    Esterification: Reacting D-Alanine with isopropanol in the presence of a strong acid catalyst.

    Transesterification: The ester can be converted to other esters by reacting with different alcohols in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: D-Alanine and isopropanol.

    Esterification: this compound.

    Transesterification: Various esters depending on the alcohol used.

Comparison with Similar Compounds

  • L-Alanine isopropyl ester
  • L-Valine isopropyl ester
  • L-Isoleucine isopropyl ester
  • L-Threonine isopropyl ester

Uniqueness: D-Alanine isopropyl ester is unique due to its chiral nature and its specific applications in the synthesis of nucleotide prodrugs and pharmaceutical intermediates. Unlike its L-isomers, this compound has distinct biological activities and is used in different therapeutic contexts.

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

propan-2-yl (2R)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQVXVRZVCTVHE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of D-alanine isopropyl ester in the synthesis of sofosbuvir?

A1: this compound serves as a crucial building block in the multi-step synthesis of sofosbuvir. [] The research article describes its reaction with phenyl dichlorophosphate, followed by treatment with pentafluorophenol and an alkali, to yield a key intermediate compound (formula II in the paper). This intermediate is then further reacted to ultimately produce sofosbuvir.

Q2: The article mentions recycling pentafluorophenyl to minimize environmental impact. How does this recycling occur in the context of this compound's role?

A2: While this compound itself isn't directly involved in the pentafluorophenyl recycling, its use in the synthesis pathway enables this environmentally beneficial process. [] The paper describes how, after the formation of sofosbuvir, the pentafluorophenyl group is cleaved and recovered. This recovered pentafluorophenyl is then reused in the synthesis of the intermediate compound, which, as mentioned earlier, utilizes this compound. This recycling loop reduces waste and minimizes the environmental impact associated with pentafluorophenyl.

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